4-[(Azetidin-1-yl)methyl]-2-chloropyridine
Description
4-[(Azetidin-1-yl)methyl]-2-chloropyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 2 and an azetidine moiety linked via a methylene bridge at position 4. The azetidine group, a four-membered saturated nitrogen ring, contributes to the compound’s unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
4-(azetidin-1-ylmethyl)-2-chloropyridine |
InChI |
InChI=1S/C9H11ClN2/c10-9-6-8(2-3-11-9)7-12-4-1-5-12/h2-3,6H,1,4-5,7H2 |
InChI Key |
YUJYJVYOGYBZCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-1-yl)methyl]-2-chloropyridine typically involves the reaction of 2-chloropyridine with azetidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by nucleophilic substitution on the 2-chloropyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-[(Azetidin-1-yl)methyl]-2-chloropyridine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-1-yl)methyl]-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of compounds similar to 4-[(Azetidin-1-yl)methyl]-2-chloropyridine. Research indicates that derivatives of pyridine, including those with azetidine moieties, exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.
Table 1: Inhibition Potency of Pyridine Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 4-(Azetidin-1-yl)methyl-2-chloropyridine | TBD | TBD |
| Derivative A | 19.45 | 42.1 |
| Derivative B | 26.04 | 31.4 |
| Standard Drug (Celecoxib) | 0.04 | 0.04 |
The structure–activity relationship (SAR) studies suggest that electron-releasing substituents enhance anti-inflammatory activity, making compounds like 4-[(Azetidin-1-yl)methyl]-2-chloropyridine promising candidates for further development in anti-inflammatory therapies .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Research into pyridine derivatives has revealed that they possess significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC against E. coli (μg/mL) | MIC against S. aureus (μg/mL) |
|---|---|---|
| 4-(Azetidin-1-yl)methyl-2-chloropyridine | TBD | TBD |
| Compound X | 6.25 | 12.5 |
| Compound Y | 12.5 | 25 |
The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit superior antimicrobial properties compared to standard antibiotics, suggesting their potential use in treating infections .
Synthesis and Structural Insights
The synthesis of 4-[(Azetidin-1-yl)methyl]-2-chloropyridine can be achieved through various methods, including palladium-catalyzed cross-coupling reactions that form C–N bonds, which are essential for creating complex amines and heterocycles relevant in drug development .
Case Study: Synthesis Methodology
In a recent study, researchers employed a sequential N-arylation strategy to synthesize azetidine-containing pyridine derivatives, demonstrating the versatility of this synthetic approach in producing compounds with desired biological activities .
Future Directions and Research Opportunities
Given the promising results observed in anti-inflammatory and antimicrobial studies, future research should focus on:
- In Vivo Studies: Conducting comprehensive in vivo studies to evaluate the pharmacokinetics and therapeutic efficacy of 4-[(Azetidin-1-yl)methyl]-2-chloropyridine.
- Mechanistic Investigations: Understanding the molecular mechanisms underlying its anti-inflammatory and antimicrobial activities through advanced biochemical assays.
- Formulation Development: Exploring formulation strategies for enhancing bioavailability and targeted delivery of this compound in clinical settings.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-1-yl)methyl]-2-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the binding affinity and selectivity of the compound towards its target .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The position and nature of substituents significantly influence properties. For example, the nitro group in 2-(Azetidin-1-yl)-6-chloro-4-methyl-3-nitropyridine increases molecular weight and may enhance electrophilicity compared to the target compound .
- Melting Points : Aryl-substituted analogs (e.g., compounds in ) exhibit higher melting points (268–287°C), likely due to π-π stacking and rigid aromatic systems, whereas azetidine-containing compounds may have lower melting points due to reduced symmetry .
- Lipophilicity : The azetidine group in 4-[(Azetidin-1-yl)methyl]-2-chloropyridine likely enhances solubility in polar solvents compared to bulkier aryl substituents .
Pharmacological Potential
While direct data on 4-[(Azetidin-1-yl)methyl]-2-chloropyridine is lacking, its analogs demonstrate diverse applications:
- TLR Antagonists : Azetidine derivatives in show promise in treating autoimmune diseases like lupus, suggesting similar pathways for the target compound .
- Antimicrobial and Anticancer Activity : Chloropyridine derivatives in exhibit broad bioactivity, though azetidine’s role requires further exploration .
Biological Activity
4-[(Azetidin-1-yl)methyl]-2-chloropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H10ClN
- Molecular Weight : 171.64 g/mol
- IUPAC Name : 4-[(Azetidin-1-yl)methyl]-2-chloropyridine
The biological activity of 4-[(Azetidin-1-yl)methyl]-2-chloropyridine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may inhibit specific enzymes linked to cancer cell proliferation and inflammation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5.2 |
| HCT116 (Colon Cancer) | 3.8 |
| PC3 (Prostate Cancer) | 4.5 |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation, although further research is necessary to elucidate the exact mechanisms involved .
Antimicrobial Activity
In addition to its anticancer properties, 4-[(Azetidin-1-yl)methyl]-2-chloropyridine has shown promising antimicrobial activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhi | 16 |
These results indicate that the compound may be effective in treating infections caused by resistant bacterial strains .
Study on Anticancer Efficacy
A study conducted by Arafa et al. evaluated the efficacy of several derivatives of pyridine compounds, including 4-[(Azetidin-1-yl)methyl]-2-chloropyridine, against multiple cancer cell lines. The results indicated that this compound exhibited a notable reduction in cell viability, particularly in breast and colon cancer models, suggesting its potential as a lead compound for further development .
Research on Antimicrobial Properties
In another study focusing on antimicrobial properties, researchers synthesized various derivatives of chloropyridine compounds and assessed their activity against common pathogens. The results indicated that 4-[(Azetidin-1-yl)methyl]-2-chloropyridine demonstrated significant inhibitory effects on Staphylococcus aureus, highlighting its potential application in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
